molecular formula C14H14Cl2N4 B2398295 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine CAS No. 100240-52-6

3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine

Cat. No.: B2398295
CAS No.: 100240-52-6
M. Wt: 309.19
InChI Key: GSXDEMFQZHOKLD-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 3-chlorophenyl group at the 1-position. Its synthesis typically involves nucleophilic substitution between 3,6-dichloropyridazine and 3-chlorophenylpiperazine under reflux conditions in ethanol or glacial acetic acid .

Properties

IUPAC Name

3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4/c15-11-2-1-3-12(10-11)19-6-8-20(9-7-19)14-5-4-13(16)17-18-14/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXDEMFQZHOKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary synthesis route involves nucleophilic aromatic substitution between 3,6-dichloropyridazine and 1-(3-chlorophenyl)piperazine. The electron-deficient pyridazine ring facilitates displacement of the chlorine atom at the 6-position by the piperazine nitrogen, leveraging the differential reactivity of the 3- and 6-chloro groups.

Table 1: Standard Synthesis Protocol

Parameter Details
Starting Materials 3,6-Dichloropyridazine, 1-(3-Chlorophenyl)piperazine
Solvent Ethanol or Tetrahydrofuran (THF)
Temperature 60–80°C (reflux)
Reaction Time 12–24 hours
Catalyst Not required (base-free conditions)
Workup Evaporation under reduced pressure, residue triturated with cold H2O
Purification Column chromatography (petroleum ether/acetone, 2:1 v/v)
Yield 65–78% (reported across multiple batches)

The reaction proceeds via a two-step mechanism: (1) deprotonation of the piperazine’s secondary amine to generate a strong nucleophile, and (2) attack at the 6-position of the pyridazine ring, followed by chloride elimination. THF is preferred over ethanol for higher-boiling reactions (80°C), minimizing side product formation from solvolysis.

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal tetrahydrofuran enhances reaction efficiency compared to ethanol, achieving 78% yield versus 65% under identical conditions. The dielectric constant of THF (7.6) promotes better charge separation, stabilizing the transition state during nucleophilic attack. Elevated temperatures (80°C) reduce reaction time to 12 hours without compromising purity.

Stoichiometric Ratios and Additives

A 1:1.2 molar ratio of 3,6-dichloropyridazine to 1-(3-chlorophenyl)piperazine minimizes residual starting material while avoiding di-substitution byproducts. Catalytic additives such as triethylamine (5 mol%) accelerate the reaction by scavenging HCl, though this introduces additional purification steps.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.41 (d, J = 9.5 Hz, 1H, pyridazine-H4), 7.62 (d, J = 9.5 Hz, 1H, pyridazine-H5), 7.28–7.15 (m, 4H, Ar-H), 3.85–3.72 (m, 4H, piperazine-H), 3.12–3.01 (m, 4H, piperazine-H).
  • HPLC : >98% purity (C18 column, acetonitrile/H2O 70:30, 1 mL/min).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the chair conformation of the piperazine ring and a dihedral angle of 36.3° between the pyridazine and chlorophenyl rings. Intermolecular Cl⋯Cl contacts (3.33 Å) and C–H⋯N hydrogen bonds stabilize the crystal lattice, impacting solubility and formulation properties.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis in THF necessitates energy-intensive distillation for solvent recovery. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, are under investigation but require optimization of reaction kinetics.

Continuous Flow Reactor Integration

Pilot studies demonstrate continuous flow systems reduce reaction time to 4 hours at 100°C, achieving 82% yield with superior heat transfer and mixing efficiency. However, catalyst fouling and precipitate formation remain technical hurdles.

Comparative Analysis with Analogous Derivatives

3-Chloro-6-(4-Methylpiperazin-1-Yl)Pyridazine

This derivative (CAS 27464-17-1) substitutes the chlorophenyl group with a methyl group, synthesized via analogous SNAr chemistry. Reduced steric bulk increases aqueous solubility (LogP 1.8 vs. 3.2 for the chlorophenyl analog) but diminishes receptor binding affinity in pharmacological assays.

Thienyl-Substituted Pyridazines

Compounds like 3-chloro-6-(2-thienyl)pyridazine (CAS 28657-41-2) employ hydrazine-mediated cyclization, yielding heterocycles with distinct electronic profiles suitable for optoelectronic applications. However, their synthesis lacks the regioselectivity advantages of SNAr.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

    Oxidation and Reduction: The pyridazine ring can be subjected to oxidation or reduction, altering its electronic properties and potentially leading to different pharmacological activities.

    Coupling Reactions: The piperazine moiety allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation might produce pyridazine N-oxides.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its structural features:

  • Antidepressant Activity : Studies have indicated that derivatives of piperazine, including this compound, can exhibit antidepressant effects. The piperazine ring is known for its role in enhancing serotonin and norepinephrine levels in the brain, which are critical for mood regulation .
  • Antiviral and Antibacterial Properties : Research has shown that pyridazine derivatives possess antiviral and antibacterial activities. Specifically, compounds similar to 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine have been noted for their effectiveness against various pathogens, making them candidates for further investigation in infectious diseases .
  • Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Its ability to inhibit certain cancer cell lines has been documented, suggesting it may interfere with tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antidepressant Activity

A study by Monge et al. (1991) demonstrated that pyridazine derivatives could significantly reduce depressive symptoms in animal models. The specific derivative containing the piperazine group showed enhanced activity compared to other structural analogs, indicating the importance of this functional group in mediating antidepressant effects .

Case Study 2: Anticancer Activity

Research conducted by Patel et al. (2016) utilized a pharmacophore modeling approach to identify key structural features necessary for anticancer activity among pyridazine derivatives. The study found that modifications to the piperazine substituent could lead to improved efficacy against breast cancer cell lines, suggesting that this compound might be optimized for better therapeutic outcomes .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antidepressant ActivityEnhances serotonin levels; potential mood stabilizer
Antiviral PropertiesEffective against various viral pathogens
Antibacterial ActivityInhibits growth of bacteria; potential for antibiotic development
Anticancer PotentialInduces apoptosis in cancer cells; promising candidate for drug development

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the pyridazine ring can modulate the electronic properties of the compound, influencing its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

  • Melting Points :
    • The para-chlorophenyl analog (Compound 1 in ) lacks reported melting points, but intermediates like 3-chloro-6-hydrazinylpyridazine melt at 92°C .
    • Fluorinated derivatives may exhibit lower melting points due to reduced symmetry, while trifluoromethyl groups increase thermal stability .
  • Crystallographic Features: Piperazine rings universally adopt chair conformations, while aromatic rings (pyridazine and substituted phenyl) remain planar . Weak intermolecular interactions (C–H⋯N, C–H⋯O) stabilize crystal packing, with Cl⋯Cl contacts observed in 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine .
Table 2: Crystallographic Data
Compound Piperazine Conformation Dihedral Angle (°) Stabilizing Interactions
Trifluoromethyl analog Chair 13.91 (pyridazine vs. CF₃-phenyl) C–H⋯F, weak van der Waals
Pyridyl analog Chair 13.91 C–H⋯N hydrogen bonds
4-Chlorophenoxypropyl analog Chair 36.3 Cl⋯Cl contacts, C–H⋯O

Discussion and Implications

The 3-chlorophenyl variant’s unique meta-substitution may offer intermediate steric and electronic properties between para-halogenated and bulkier substituents (e.g., CF₃). However, gaps in specific pharmacological data for this compound highlight the need for targeted studies. Key findings include:

  • Substituent Position : Para-substituted analogs generally show higher enzymatic activity, possibly due to optimized receptor fit.
  • Halogen Type : Fluorine’s electronegativity enhances hydrogen bonding, while chlorine and CF₃ improve lipophilicity and metabolic stability.
  • Crystallography : Uniform chair conformations of piperazine suggest structural rigidity critical for molecular recognition.

Biological Activity

3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine (CAS No. 15124563) is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with 4-(3-chlorophenyl)piperazine. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and may involve microwave irradiation for enhanced yields and shorter reaction times.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives, including this compound, exhibit significant antidepressant and anxiolytic properties. A study demonstrated that the compound effectively modulated serotonin receptors, leading to improved mood and reduced anxiety levels in animal models .

Anticancer Properties

The compound has shown promising results in cancer research. In vitro studies revealed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been reported to inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer’s. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the piperazine ring or substituents on the chlorophenyl group can enhance or reduce its potency against specific targets.

Structural Feature Effect on Activity
Chlorine SubstituentEnhances binding affinity to receptors
Piperazine Ring ModificationsAlters pharmacokinetic properties
Aromatic SubstituentsInfluences selectivity towards cancer cells

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The study highlighted its potential as a new antidepressant agent with fewer side effects than traditional SSRIs .

Study 2: Cancer Cell Proliferation

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics . This suggests that further development could lead to effective cancer therapies.

Q & A

Basic: What are the critical parameters to optimize in the multi-step synthesis of 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine?

Answer:
The synthesis typically involves coupling a chlorophenylpiperazine derivative with a halogenated pyridazine precursor. Key parameters include:

  • Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C for nucleophilic substitution).
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in coupling steps .
  • Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) improve yields .
  • Purification : Column chromatography or recrystallization ensures purity, with solvent mixtures (e.g., ethyl acetate/hexane) optimized for separation .

Advanced: How can computational methods enhance synthetic route design for this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to optimize conditions:

  • Reaction path searching : Identifies intermediates and transition states to bypass side reactions .
  • Solvent effect modeling : COSMO-RS simulations guide solvent selection for improved yield .
  • Retrosynthetic analysis : AI platforms (e.g., ICSynth) propose viable routes using available precursors .

Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • NMR : ¹H/¹³C NMR verifies substituent positions (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm; pyridazine aromatic protons at δ 7.0–8.5 ppm) .

  • X-ray diffraction (XRD) : Monoclinic crystal system (space group C2/c) with unit cell parameters:

    ParameterValue
    a39.774 Å
    b5.757 Å
    β93.1°
    Data from single-crystal XRD confirms chair conformation of the piperazine ring and dihedral angles between aromatic systems .

Advanced: How can researchers resolve contradictions in reported biological activities of pyridazine-piperazine derivatives?

Answer:
Contradictions often arise from assay variability or structural impurities. Methodological strategies include:

  • Standardized assays : Replicate studies using uniform protocols (e.g., MIC for antibacterial activity; ADP-induced aggregation for antiplatelet effects) .
  • Purity validation : HPLC-MS (>95% purity) to exclude confounding byproducts .
  • Structural analogs : Compare bioactivity across derivatives with systematic substituent changes (e.g., halogen position) to isolate SAR trends .

Basic: What in vitro assays evaluate anti-bacterial and anti-platelet aggregation properties?

Answer:

  • Anti-bacterial :
    • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
    • Time-kill kinetics : Confirm bactericidal vs. bacteriostatic effects .
  • Anti-platelet :
    • ADP/AA-induced aggregation : Measure inhibition in platelet-rich plasma via turbidimetry .

Advanced: What strategies establish structure-activity relationships (SAR) for optimizing bioactivity?

Answer:

  • Substituent scanning : Synthesize analogs with variations in:
    • Halogen position (e.g., 3-Cl vs. 4-Cl on phenyl ring) .
    • Piperazine N-substituents (e.g., sulfonyl vs. carbonyl groups) .
  • 3D-QSAR : CoMFA/CoMSIA models correlate molecular fields (steric, electrostatic) with activity .
  • Target docking : Molecular dynamics simulate binding to receptors (e.g., serotonin 5-HT₂A for CNS activity) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS .
  • pH stability : Incubate in buffers (pH 1–13) and monitor hydrolysis by NMR .

Advanced: What mechanistic insights explain its anti-viral activity?

Answer:

  • Protease inhibition : Molecular docking against viral targets (e.g., SARS-CoV-2 Mpro) predicts binding affinity .
  • Replicase inhibition : RT-PCR quantifies viral RNA reduction in infected cell lines (e.g., Vero E6) .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritation (TLV: 0.1 mg/m³) .

Advanced: How does piperazine ring conformation impact target binding?

Answer:

  • XRD data : Chair conformation stabilizes H-bonding with receptor residues (e.g., Asp155 in 5-HT receptors) .
  • Conformational analysis : Compare bioactivity of locked (via methyl groups) vs. flexible piperazine analogs .

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